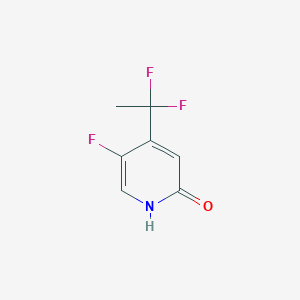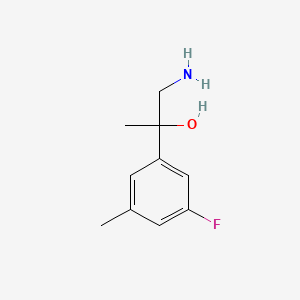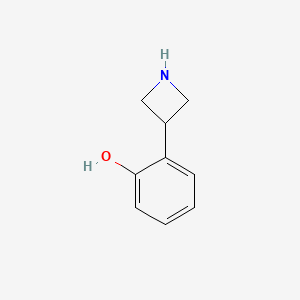
4-(1,1-Difluoroethyl)-5-fluoropyridin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,1-Difluoroethyl)-5-fluoropyridin-2-ol is a fluorinated heterocyclic compound. Fluorinated compounds are of significant interest in various fields, including medicinal chemistry, due to their unique properties such as increased metabolic stability and altered electronic characteristics
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the electrophilic fluorination of pyridine derivatives using reagents such as N-fluorobenzenesulfonimide (NFSI) in the presence of a base like lithium carbonate . Another approach involves the use of difluoroethylating agents such as 1,1-difluoroethyl chloride in the presence of a nickel catalyst .
Industrial Production Methods
Industrial production of fluorinated pyridine derivatives often employs large-scale fluorination processes using molecular fluorine or other fluorinating agents. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(1,1-Difluoroethyl)-5-fluoropyridin-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like NFSI for electrophilic fluorination and organolithium reagents for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include various fluorinated pyridine derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
4-(1,1-Difluoroethyl)-5-fluoropyridin-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Medicine: Explored for its potential in developing new pharmaceuticals, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: Utilized in the production of agrochemicals and materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 4-(1,1-Difluoroethyl)-5-fluoropyridin-2-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The pathways involved often include modulation of enzyme activity and alteration of signal transduction processes .
Comparación Con Compuestos Similares
Similar Compounds
2-(1,1-Difluoroethyl)-4-methyl-pyridine: Another fluorinated pyridine derivative with similar properties.
4-(1,1-Difluoroethyl)pyridine: Lacks the additional fluorine atom on the pyridine ring, which can influence its reactivity and applications.
Uniqueness
4-(1,1-Difluoroethyl)-5-fluoropyridin-2-ol is unique due to the presence of both a difluoroethyl group and an additional fluorine atom on the pyridine ring. This combination can enhance its chemical stability, reactivity, and potential for use in various applications compared to other similar compounds .
Propiedades
Fórmula molecular |
C7H6F3NO |
|---|---|
Peso molecular |
177.12 g/mol |
Nombre IUPAC |
4-(1,1-difluoroethyl)-5-fluoro-1H-pyridin-2-one |
InChI |
InChI=1S/C7H6F3NO/c1-7(9,10)4-2-6(12)11-3-5(4)8/h2-3H,1H3,(H,11,12) |
Clave InChI |
LUTLUIXGYIZGKN-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=O)NC=C1F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-{[4-(1-aminoethyl)phenyl]methyl}-6-methyl-1-benzothiophene-3-carboxamide hydrochloride](/img/structure/B13524637.png)

![3-(((Benzyloxy)carbonyl)amino)bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13524658.png)


![2-[(1S,3S)-3-amino-2,2-dimethylcyclobutyl]acetic acid](/img/structure/B13524677.png)
![2-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-aminehydrochloride](/img/structure/B13524678.png)


